3,5,7-Trimethyladamantan-1-ol

Description

BenchChem offers high-quality 3,5,7-Trimethyladamantan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5,7-Trimethyladamantan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

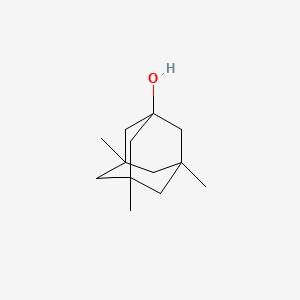

Structure

3D Structure

Propriétés

IUPAC Name |

3,5,7-trimethyladamantan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-10-4-11(2)6-12(3,5-10)9-13(14,7-10)8-11/h14H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKFVAJDHKVYLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101307208 | |

| Record name | 3,5,7-Trimethyl-1-adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101307208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13987-76-3 | |

| Record name | 3,5,7-Trimethyl-1-adamantanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13987-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,7-Trimethyltricyclo(3.3.1.13,7)decan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013987763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,7-Trimethyl-1-adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101307208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,7-trimethyltricyclo[3.3.1.13,7]decan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Development and Fundamental Chemical Significance of Adamantane Derivatives

Discovery and Early Elucidation of the Adamantane (B196018) Cage Structure

The conceptualization of the adamantane structure predates its actual discovery. In 1924, H. Decker first hypothesized the existence of this unique cage-like molecule, which he named "decaterpene". mdpi.com However, it wasn't until 1933 that adamantane was first isolated from petroleum by Czech chemists S. Landa, V. Machacek, and M. Mzourek. nih.gov They managed to extract only a few milligrams but noted its unusually high melting and boiling points for its molecular weight. researchgate.net

The name "adamantane" is derived from the Greek word "adamantinos," meaning related to steel or diamond, a nod to the fact that the spatial arrangement of carbon atoms in the adamantane molecule is identical to that in the diamond crystal lattice. wikipedia.org This rigid, strain-free tricycle[3.3.1.1³,⁷]decane structure is the simplest diamondoid. wikipedia.org The discovery of adamantane in petroleum sparked a new field of chemistry focused on the synthesis and properties of polyhedral organic compounds. researchgate.net

Evolution of Adamantane Synthesis Methodologies

Pioneering Laboratory Synthesis Approaches

The first attempt at synthesizing adamantane was undertaken by German chemist Hans Meerwein in 1924. wikipedia.org His reaction of formaldehyde (B43269) with diethyl malonate in the presence of piperidine (B6355638) did not yield adamantane but rather a bicyclic compound later named Meerwein's ester. wikipedia.org This ester, however, proved to be a valuable precursor in subsequent syntheses of adamantane and its derivatives. wikipedia.org

The first successful, albeit inefficient, laboratory synthesis of adamantane was achieved by Vladimir Prelog in 1941, using Meerwein's ester as a starting material. nih.govwikipedia.org This multi-step process was impractical, with a very low yield. wikipedia.org

Acid-Catalyzed Skeletal Rearrangement Methods

A significant breakthrough in adamantane synthesis came in 1957 when Paul von Ragué Schleyer discovered a more convenient method involving the acid-catalyzed rearrangement of tetrahydrodicyclopentadiene. nih.govnih.gov This isomerization, typically using a Lewis acid like aluminum chloride, dramatically improved the yield and made adamantane and its derivatives more accessible for research. nih.gov This method is believed to mimic the natural geological process by which adamantane is formed in petroleum. nih.gov The mechanism is thought to involve a complex series of carbocationic 1,2-bond migrations and hydride shifts. nih.gov

Enhancements in Synthesis Yields (e.g., Ultrasound and Superacid Catalysis)

Further improvements to the synthesis of adamantane have been achieved through the use of superacid catalysis, which can lead to near-quantitative isomerization of polycyclic precursors to diamondoid cage hydrocarbons. The use of strong Brønsted acids can drive the reaction towards the thermodynamically most stable isomer, adamantane. thieme-connect.com

Structural and Stereochemical Principles of Adamantane Frameworks

The adamantane molecule is a highly symmetrical and rigid hydrocarbon. thieme-connect.com Its carbon framework is composed of three fused cyclohexane (B81311) rings in the chair conformation. wikipedia.org This structure results in a molecule that is virtually free of ring strain. wikipedia.org

Isomerism and Symmetry Considerations

The compound at the heart of this article, 3,5,7-Trimethyladamantan-1-ol , is a derivative of adamantane where three of the bridgehead hydrogen atoms have been replaced by methyl groups, and the remaining bridgehead hydrogen has been replaced by a hydroxyl group.

Table 1: Properties of 3,5,7-Trimethyladamantan-1-ol

| Property | Value |

|---|---|

| CAS Number | 13987-76-3 chemsrc.com |

| Molecular Formula | C₁₃H₂₂O chemsrc.comnist.gov |

| Molecular Weight | 194.31 g/mol chemsrc.com |

| Melting Point | 120-121 °C cas.org |

| logP | 3.11780 chemsrc.com |

| IUPAC Name | 3,5,7-trimethyltricyclo[3.3.1.1³,⁷]decan-1-ol chemsrc.com |

This substitution pattern at the four equivalent bridgehead positions of the adamantane core gives rise to a specific, highly symmetrical derivative. The synthesis of such substituted adamantanes often relies on the functionalization of the parent adamantane or the use of appropriately substituted precursors in rearrangement reactions. For example, 3,5,7-trimethyladamantane-1-carboxylic acid has been synthesized from the corresponding bromide by treatment with acetamide (B32628) followed by reaction with formic acid in sulfuric acid. researchgate.net 3,5,7-Trimethyladamantan-1-ol itself serves as a precursor for other derivatives, such as 1-Bromo-3,5,7-trimethyladamantane. chemsrc.com

Chiral Adamantane Derivatives

Adamantane, with its perfect tetrahedral symmetry (Td), is an achiral molecule. rsc.org However, the introduction of substituents can lead to the formation of chiral derivatives. Specifically, 1,2-disubstituted adamantane derivatives are inherently chiral. mdpi.com The synthesis of enantiomerically pure adamantane derivatives is a significant area of research due to their potential applications in fields where chirality is crucial, such as in the development of enantioselective catalysts and as chiral building blocks for the synthesis of complex, enantiopure molecules. mdpi.com

The generation of chirality in the adamantane framework often involves strategic functionalization. While direct C-H functionalization methods are common for producing substituted adamantanes, creating specific stereoisomers can be challenging. rsc.orgmdpi.com Researchers have developed various synthetic pathways to obtain enantiomerically pure derivatives. These methods include asymmetric reactions and the resolution of racemic mixtures. mdpi.com For instance, a common strategy involves the conversion of a starting material through a series of asymmetric reactions to produce enantiomerically pure intermediates, which are then cyclized to form the desired chiral adamantane product, retaining the stereochemistry. mdpi.com

The unique, rigid, and bulky nature of the adamantane cage makes its chiral derivatives attractive for applications in medicinal chemistry and materials science. rsc.orgmdpi.com The specific three-dimensional arrangement of substituents on the adamantane scaffold can lead to highly specific interactions with biological targets or influence the packing of molecules in a crystal lattice. mdpi.comresearchgate.net The development of new stereoselective synthesis routes continues to be an active area of research, aiming to provide access to novel chiral adamantanes that were previously unavailable for biological and chemical applications. rsc.org

Overview of Substituted Adamantanes and Adamantanols in Organic Chemistry

Substituted adamantanes, including adamantanol derivatives like 3,5,7-trimethyladamantan-1-ol, are a fascinating class of compounds in organic chemistry due to their unique cage-like structure and resulting physicochemical properties. rsc.org The adamantane core is a rigid, stress-free, and highly lipophilic hydrocarbon framework. mdpi.comwikipedia.org These characteristics have led to the widespread use of adamantane derivatives in various fields, including medicinal chemistry, materials science, and as catalysts. rsc.org

The synthesis of substituted adamantanes often proceeds through the formation of reactive intermediates such as carbocations or radicals. rsc.orgrsc.org The tertiary bridgehead positions of the adamantane cage are particularly susceptible to functionalization. rsc.org Halogenated adamantanes are common intermediates that can be converted to the corresponding radicals or carbocations for further substitution reactions. rsc.org For instance, 1-bromoadamantane (B121549) can be readily prepared from adamantane and subsequently hydrolyzed to form 1-adamantanol (B105290). wikipedia.orgorgsyn.org

Adamantanols, which are adamantanes bearing one or more hydroxyl groups, are important synthetic intermediates. The hydroxyl group can be introduced through various oxidation methods. researchgate.net For example, 1-adamantanol can be synthesized by the oxidation of adamantane. orgsyn.org This hydroxyl group can then be used as a handle for further functionalization or can influence the properties of the molecule. For instance, the reaction of 1-adamantanol with anisole (B1667542) can proceed without a catalyst to form aryl-substituted adamantane derivatives. wikipedia.org

The introduction of alkyl groups, such as the methyl groups in 3,5,7-trimethyladamantan-1-ol, further modifies the properties of the adamantane core. These substituents can enhance lipophilicity and alter the steric environment around the functional groups. The synthesis of such polysubstituted adamantanes often requires multi-step procedures. For example, the synthesis of 3,5,7-trimethyladamantane-1-carboxylic acid can be achieved from 3,5,7-trimethyl-tricyclo[3.3.1.13,7]decan-1-ol, 1-nitrate and formic acid. chemicalbook.com

The unique structural and electronic properties of substituted adamantanes and adamantanols have led to their investigation in a wide range of applications. In medicinal chemistry, the adamantane moiety is often incorporated into drug molecules to enhance their pharmacological properties. nih.govscispace.com In materials science, adamantane derivatives are used as building blocks for the creation of novel polymers and self-assembling supramolecular systems. wikipedia.orgnih.gov

Data Tables

Table 1: Physicochemical Properties of 3,5,7-Trimethyladamantan-1-ol and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3,5,7-Trimethyladamantan-1-ol | 13987-76-3 | C₁₃H₂₂O | 194.31 | 120-121 cas.org |

| Adamantane | 281-23-2 | C₁₀H₁₆ | 136.24 | 270 |

| 1-Adamantanol | 768-95-6 | C₁₀H₁₆O | 152.24 | 280-282 orgsyn.org |

| 3-Amino-5,7-dimethyladamantan-1-ol | 63971-25-5 | C₁₂H₂₁NO | 195.30 | N/A |

Table 2: Spectroscopic Data for 3,5,7-Trimethyladamantan-1-ol

| Property | Data |

| InChI | 1S/C13H22O/c1-10-4-11(2)6-12(3,5-10)9-13(14,7-10)8-11/h14H,4-9H2,1-3H3 cas.org |

| InChIKey | DVKFVAJDHKVYLK-UHFFFAOYSA-N cas.org |

| Canonical SMILES | CC12CC3(C)CC(C1)(C(C3)C)O cas.org |

Reaction Mechanisms and Chemical Transformations of 3,5,7 Trimethyladamantan 1 Ol

Chemical Reactivity of the Hydroxyl Moiety in 3,5,7-Trimethyladamantan-1-ol

The hydroxyl group at the bridgehead position of 3,5,7-trimethyladamantan-1-ol is a key site for chemical modifications. Its reactivity is influenced by the steric hindrance of the bulky adamantane (B196018) cage and the electronic effects of the methyl groups.

Oxidation Pathways and Products (e.g., with KMnO4, RuO4-HIO4)

The oxidation of 3,5,7-trimethyladamantan-1-ol can lead to a variety of products depending on the oxidizing agent and reaction conditions. For instance, treatment with potassium permanganate (B83412) (KMnO4) can result in the oxidative cleavage of the adamantane cage. acs.orgacs.orgacs.org A notable transformation involves the conversion of 3,5,7-trimethyladamantan-1-ol to its hypobromite (B1234621), which then undergoes in situ fragmentation and subsequent oxidation with KMnO4. acs.orgacs.orgresearchgate.netresearchgate.netresearchgate.net This process yields the lactone of cis,cis-1,3,5-trimethyl-1-(hydroxymethyl)cyclohexane-3,5-dicarboxylic acid. acs.orgacs.orgresearchgate.netresearchgate.netresearchgate.net This lactone can be further oxidized using a potent oxidizing system like ruthenium tetroxide with periodic acid (RuO4-HIO4) to produce cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid. acs.orgacs.orgresearchgate.netresearchgate.netresearchgate.net

Potassium permanganate is a strong oxidizing agent capable of oxidizing carbon atoms with weak C-H bonds or those attached to functional groups like hydroxyls. libretexts.org In the case of alcohols, oxidation typically proceeds to form ketones or carboxylic acids. libretexts.org The exhaustive oxidation of organic molecules by KMnO4 often continues until carboxylic acids are formed. libretexts.org

| Reactant | Reagents | Product |

| 3,5,7-Trimethyladamantan-1-ol | 1. Hypobromite formation2. KMnO4 | Lactone of cis,cis-1,3,5-trimethyl-1-(hydroxymethyl)cyclohexane-3,5-dicarboxylic acid |

| Lactone of cis,cis-1,3,5-trimethyl-1-(hydroxymethyl)cyclohexane-3,5-dicarboxylic acid | RuO4-HIO4 | cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid |

Fragmentation Reactions (e.g., Hypobromite Fragmentation)

Fragmentation reactions of the adamantane skeleton can be initiated at the hydroxyl group. A key example is the hypobromite fragmentation of 3,5,7-trimethyladamantan-1-ol. acs.orgacs.orgresearchgate.netresearchgate.netresearchgate.net This reaction proceeds by converting the alcohol to a hypobromite, which then undergoes a ring-cleavage reaction. acs.orgacs.org This fragmentation leads to the formation of a cyclohexanone (B45756) derivative, which can be further oxidized. acs.org This specific fragmentation provides a synthetic route to highly substituted cyclohexane (B81311) derivatives. acs.orgacs.orgresearchgate.netresearchgate.netresearchgate.net

Skeletal Rearrangements within Adamantane and Related Cages

The rigid framework of adamantane can undergo rearrangements under certain conditions, often promoted by strong acids. These rearrangements can lead to changes in the ring structure itself.

Ring-Contraction of the Adamantane Framework

The adamantane cage can undergo ring-contraction to form noradamantane derivatives. rsc.orgnih.govrsc.org This type of rearrangement can be promoted by triflic acid in a cascade reaction involving the decarboxylation of N-methyl protected cyclic carbamates and a subsequent intramolecular nucleophilic 1,2-alkyl shift. rsc.orgresearchgate.net This process generates ring-contracted iminium triflates. rsc.orgresearchgate.net Such reactions expand the family of similar transformations like the Wagner-Meerwein, Demjanov-Tiffeneau, and pinacol (B44631) rearrangements. researchgate.net The study of these ring-contraction reactions has shown that adamantane-based cyclic carbamates are suitable precursors for accessing noradamantane amino derivatives. nih.gov

Site-Specific Functionalization of Trimethyladamantane Derivatives

Introducing functional groups at specific positions on the adamantane scaffold is a key area of research, enabling the synthesis of tailored molecules for various applications.

Radical-Mediated Transformations

Radical-mediated reactions offer a powerful method for the direct functionalization of C-H bonds in adamantane derivatives. nih.gov These reactions can be initiated by photoredox catalysis or other radical initiators. organic-chemistry.orgnih.gov For instance, the selective functionalization of the strong C-H bonds at the methine positions of adamantane can be achieved using an electrophilic quinuclidinium radical cation. nih.gov This approach takes advantage of the favorable polarity matching in the hydrogen atom transfer (HAT) step. nih.gov Another strategy involves the use of N-hydroxyphthalimide (NHPI) as a catalyst in the presence of oxygen to generate the phthalimide-N-oxyl (PINO) radical, which can then abstract a hydrogen atom from the adamantane core, leading to functionalization. nih.gov

| Reaction Type | Key Features |

| Photoredox Catalysis | Utilizes light to generate radical intermediates for C-H functionalization. organic-chemistry.orgnih.gov |

| HAT with Quinuclidinium Radical | Selective functionalization of strong C-H bonds at methine positions. nih.gov |

| NHPI-Catalyzed Oxidation | Generates PINO radical for hydrogen abstraction under mild conditions. nih.gov |

Ionic Reactions and Alkylation (e.g., with Olefins)

The reaction of 3,5,7-trimethyladamantan-1-ol with olefins (alkenes) is governed by the exceptional stability of the tertiary bridgehead carbocation it forms under acidic conditions. In the presence of a strong acid, the hydroxyl group is protonated, creating a good leaving group (water). The departure of water generates the highly stable 3,5,7-trimethyladamantyl cation.

Table 1: General Scheme for Alkylation of Olefins with 3,5,7-Trimethyladamantan-1-ol

| Step | Description | Reactants | Intermediate/Product |

| 1. Protonation | The alcohol is protonated by a strong acid. | 3,5,7-Trimethyladamantan-1-ol, H⁺ | Protonated alcohol |

| 2. Carbocation Formation | Loss of a water molecule to form a stable tertiary carbocation. | Protonated alcohol | 3,5,7-Trimethyladamantyl cation, H₂O |

| 3. Electrophilic Attack | The adamantyl cation attacks the alkene double bond. | 3,5,7-Trimethyladamantyl cation, Alkene (R-CH=CH₂) | New carbocation |

| 4. Deprotonation | A base removes a proton to yield the final alkylated product. | New carbocation, Base (e.g., H₂O) | Alkylated adamantane derivative |

Amidation and Related Nitrogen-Containing Derivatizations (e.g., Ritter Reaction)

One of the most significant reactions for 3,5,7-trimethyladamantan-1-ol is its conversion to N-substituted amides via the Ritter reaction. researchgate.net This reaction provides an efficient route to introduce a nitrogen-containing functional group at the bridgehead position. The reaction is initiated by treating the alcohol with a strong acid, such as concentrated sulfuric acid, which facilitates the formation of the 3,5,7-trimethyladamantyl cation. researchgate.net

This carbocation is then trapped by the nucleophilic nitrogen atom of a nitrile (R-C≡N). The resulting nitrilium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the stable N-(3,5,7-trimethyladamantan-1-yl)amide. A wide variety of nitriles can be employed in this reaction, allowing for the synthesis of a diverse range of amide derivatives. researchgate.net Different versions of the Ritter reaction with adamantan-1-ols have utilized various reagents and catalysts, including FeCl₃, trifluoromethanesulfonic acid, and copper catalysts. researchgate.net

The general mechanism is as follows:

Protonation of the hydroxyl group by a strong acid.

Heterolytic cleavage of the C-O bond to generate the stable tertiary 3,5,7-trimethyladamantyl cation.

Nucleophilic attack by the nitrile's nitrogen atom on the carbocation, forming a nitrilium ion.

Reaction of the nitrilium ion with water (or the conjugate base of the acid) to form an imidate.

Final hydrolysis (or tautomerization) produces the N-alkyl amide.

Table 2: Examples of Ritter Reaction with Adamantane Alcohols

| Adamantane Substrate | Nitrile | Acid/Catalyst | Product Type | Reference |

| 1-Adamantanol (B105290) | Acetonitrile | Metal Complex Catalysts | N-(Adamantan-1-yl)acetamide | researchgate.net |

| 1-Adamantanol | Benzonitrile | Metal Complex Catalysts | N-(Adamantan-1-yl)benzamide | researchgate.net |

| 1-Bromo-3,5,7-trimethyladamantane | Formamide | H₂SO₄ | N-Formyl-3,5,7-trimethyladamantan-1-amine | researchgate.net |

| 1-Hydroxyadamantanes | Various Nitriles | Manganese Complexes | N-(Adamantan-1-yl)amides | researchgate.net |

Disproportionation Reactions of Adamantanols

Adamantane derivatives, including adamantanols, are known to undergo disproportionation reactions, particularly under strong acid conditions. researchgate.net Disproportionation is a reaction where a single species is simultaneously oxidized and reduced. libretexts.org In the context of adamantanols, this typically involves hydride transfer between adamantyl species. rsc.orgyale.edu

When 3,5,7-trimethyladamantan-1-ol is treated with a strong acid like concentrated sulfuric acid, it forms the corresponding tertiary carbocation. This cation can act as a hydride acceptor. Another molecule, such as an adamantanol or a related hydrocarbon, can serve as a hydride donor. For instance, studies on 1-adamantanol show that in concentrated H₂SO₄, it can ultimately form adamantanone. researchgate.netresearchgate.net This process involves the formation of the 1-adamantyl cation, which can rearrange via a 1,2-hydride shift to the 2-adamantyl cation. The resulting 2-adamantanol (B149831) can then disproportionate by transferring a hydride to another adamantyl cation, yielding adamantanone (the oxidized product) and adamantane (the reduced product). researchgate.netresearchgate.net While this specific pathway involves rearrangement to a secondary position, which is less likely for the fully substituted 3,5,7-trimethyl derivative, the principle of hydride transfer between adamantyl cages remains a key reactive pathway. Disproportionation can also lead to mixtures of adamantane hydrocarbons. google.com

Spectroscopic and Structural Characterization of 3,5,7 Trimethyladamantan 1 Ol and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 3,5,7-Trimethyladamantan-1-ol, both ¹H and ¹³C NMR provide critical information about its framework and substituent arrangement.

The proton NMR spectrum of an adamantane (B196018) derivative typically shows signals in the range of δ 1.5–2.5 ppm for the ring protons. In 3,5,7-Trimethyladamantan-1-ol, the presence of three methyl groups and a hydroxyl group introduces specific chemical shifts. The methyl protons are expected to appear as sharp singlets, while the adamantane cage protons will exhibit more complex splitting patterns due to their fixed spatial relationships. The chemical shift of protons is influenced by their proximity to electronegative atoms and unsaturated groups. libretexts.org The hydroxyl proton signal is often broad and its position can vary depending on the solvent and concentration.

Detailed analysis of related structures, such as (S)-1,1'-(5,5',6,6',7,7',8,8'-Octahydro-3,3'-di(3,5,7-trimethyladamanyl)-binaphtalene)-2,2'-diol, reveals complex multiplets for the adamantyl protons, alongside distinct singlets for the methyl groups. cuni.cz For instance, in one such derivative, the methyl protons appear as a singlet at 0.88 ppm, while other adamantyl protons are observed in the range of 1.07-1.74 ppm. cuni.cz

Table 1: Representative ¹H NMR Chemical Shifts for Adamantane Derivatives

| Functional Group | Typical Chemical Shift (ppm) |

|---|---|

| Adamantane Ring Protons | 1.5 - 2.5 |

| Methyl Protons (on cage) | ~0.8 - 1.2 |

| Hydroxyl Proton | Variable, often broad |

Note: Specific shifts can vary based on the solvent and the full molecular structure.

The ¹³C NMR spectrum offers a clearer picture of the carbon skeleton. Due to the high symmetry of the adamantane cage, the number of signals is often less than the total number of carbon atoms. However, the substitution pattern in 3,5,7-Trimethyladamantan-1-ol reduces this symmetry. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, allowing for better resolution of individual carbon atoms. libretexts.org

Key factors influencing ¹³C chemical shifts include hybridization and the presence of electronegative atoms. libretexts.org The carbon atom bearing the hydroxyl group (C-1) is expected to be significantly downfield due to the deshielding effect of the oxygen atom. The quaternary carbons at positions 3, 5, and 7, bonded to the methyl groups, will also have distinct chemical shifts. The signals for the methyl carbons typically appear in the upfield region of the spectrum.

For example, in a related complex structure containing a 3,5,7-trimethyladamantyl group, the adamantyl carbons show signals at various positions, including quaternary carbons around 150 ppm and methyl carbons at lower chemical shifts. cuni.cz The number of peaks in a ¹³C NMR spectrum is a direct measure of the number of non-equivalent carbons, adjusted for molecular symmetry. orgchemboulder.com

Table 2: Predicted ¹³C NMR Chemical Shifts for Adamantane Carbons

| Carbon Type | Typical Chemical Shift (ppm) |

|---|---|

| C-OH | 65 - 90 |

| Quaternary C (with CH₃) | 30 - 50 |

| CH₂ (cage) | 35 - 45 |

| CH (cage) | 25 - 35 |

| CH₃ | 15 - 30 |

NMR spectroscopy, particularly 2D techniques like COSY, HMQC, and HMBC, is invaluable for assigning the complex NMR spectra of large molecules incorporating the 3,5,7-trimethyladamantyl moiety. rsc.org These techniques help establish connectivity between protons and carbons, confirming the structural integrity of the adamantane cage and the positions of the substituents. For instance, in the synthesis of chiral catalysts, NMR studies were crucial in confirming the structure of a BINOL-derived phosphoric acid substituted with 3,5,7-trimethyladamantyl groups. cuni.cz The analysis of ¹H and ¹³C NMR data, including pKa measurements, has been used to assign the chair conformations of derivatives like cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid, which can be synthesized from 3,5,7-trimethyladamantan-1-ol. researchgate.netacs.org

13C NMR Spectroscopic Analysis

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. For 3,5,7-Trimethyladamantan-1-ol, the IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the methyl and adamantane cage hydrogens typically appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibration would be observed in the 1000-1200 cm⁻¹ range. In a study of a complex involving a 3,5,7-trimethyladamantyl group, IR spectroscopy showed characteristic peaks at 3500, 2900, and 2844 cm⁻¹, corresponding to O-H and C-H stretching vibrations. cuni.cz

Raman spectroscopy provides complementary information. Studies on other adamantane derivatives have shown that vibrational spectra can be used to investigate order-disorder phase transitions. researchgate.netcdnsciencepub.comcdnsciencepub.com The factor group splittings observed in the vibrational spectra are consistent with the known crystal structures of different phases. cdnsciencepub.com For adamantane derivatives, certain bands can act as markers for intermolecular interactions. sci-hub.ru

Photoelectron Spectroscopy (PES) for Electronic Structure Elucidation

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. numberanalytics.comkhanacademy.org Studies on methylated adamantanes have utilized PES to map the occupied valence electronic structure. researchgate.netacs.org

The valence photoelectron spectra of methylated adamantanes show that the energy of the highest occupied molecular orbital (HOMO) shifts with the degree of methylation. acs.org This shift is attributed to the screening effect induced by the addition of methyl groups. acs.org The addition of methyl groups to the adamantane core can also induce satellite structures in the valence photoelectron features due to strong electron-vibrational coupling. acs.org PES provides direct experimental support for the concepts of electron shells and subshells. khanacademy.org

Mass Spectrometry and High-Resolution Mass Spectrometry for Molecular Confirmation

Mass spectrometry serves as a critical analytical technique for the determination of the molecular weight and elucidation of the structure of organic compounds. In the analysis of adamantane derivatives such as 3,5,7-trimethyladamantan-1-ol, electron ionization (EI) is a common method. Upon ionization, the molecule can lose an electron to form a positively charged molecular ion (M+•). savemyexams.com The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

For alcohols, mass spectra often exhibit a peak corresponding to the loss of a water molecule (M-18). savemyexams.com The fragmentation of the adamantane cage itself is also a key feature. Simple alkanes typically fragment by the breaking of C-C bonds. savemyexams.com In the case of adamantane, the molecular ion is often the most intense peak, indicating the stability of the cage structure. researchgate.netmdpi.com

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula of 3,5,7-trimethyladamantan-1-ol (C₁₃H₂₂O). While synthetic procedures for this compound mention the use of HRMS for characterization, the specific data has not been published in the available literature. cuni.cz

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Fragmentation Peaks (m/z) | Database Source |

|---|---|---|---|---|---|

| 1,3,5-Trimethyladamantane | 707-35-7 | C₁₃H₂₂ | 178.31 g/mol | Data not fully available in search results | NIST Mass Spectrometry Data Center nist.govnist.gov |

X-ray Crystallography in Solid-State Structural Determination (e.g., Alkali Metal Complexes)

A notable study investigated the synthesis and X-ray diffraction of alkali metal complexes of 1-adamantanol (B105290), the parent compound of 3,5,7-trimethyladamantan-1-ol. nih.govresearchgate.netresearchgate.net The research revealed the formation of complexes with the general formula [M(OAd)(HOAd)₂], where M can be lithium (Li), sodium (Na), or potassium (K), and OAd represents the 1-adamantoxide anion. nih.govresearchgate.netresearchgate.net

The X-ray diffraction study of the sodium derivative, [Na(OAd)(HOAd)₂], showed that the sodium ion is coordinated by three oxygen atoms: one from the deprotonated adamantoxide and two from neutral adamantanol molecules. researchgate.nethelsinki.fi A surprising finding was that the bulky adamantyl groups are all located on the same side of the NaO₃ plane, a configuration that is contrary to simple steric considerations but is stabilized by London dispersion forces between the adamantyl cages. nih.govhelsinki.fi This provides a valuable model for how 3,5,7-trimethyladamantan-1-ol might behave in the presence of alkali metals, suggesting that similar complex structures could be formed. The crystal structure of adamantane itself is known to be a face-centered cubic lattice at ambient conditions. wikipedia.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₃₀H₄₇NaO₃ |

| Crystal System | Data not fully available in search results |

| Space Group | Data not fully available in search results |

| Na-O Bond Lengths (Å) | Na(1)−O(1) 2.2580(18), Na(1)−O(2) 2.2811(15) researchgate.net |

| O-Na-O Bond Angles (°) | O(2)‐Na(1)‐O(1) 136.02(4), O(2)‐Na‐O(2′) 87.54(9) researchgate.net |

Theoretical and Computational Chemistry of 3,5,7 Trimethyladamantan 1 Ol Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the mechanisms of chemical reactions. It allows for the detailed exploration of potential energy surfaces, providing insights into the feasibility and pathways of reactions involving complex molecules like 3,5,7-trimethyladamantan-1-ol.

DFT calculations are instrumental in determining the activation energies (Ea) and characterizing the transition state (TS) geometries of chemical reactions. While specific DFT studies on the reaction mechanisms of 3,5,7-trimethyladamantan-1-ol are not extensively documented in the provided search results, the principles of such analyses are well-established. For instance, in reactions such as the conversion of 3,5,7-trimethyladamantan-1-ol to its hypobromite (B1234621), DFT could be employed to model the reaction pathway. researchgate.netresearchgate.netacs.org This would involve identifying the structures of the reactants, products, and the transition state connecting them.

The activation energy, which is the energy barrier that must be overcome for a reaction to occur, can be calculated as the difference in energy between the transition state and the reactants. A lower activation energy implies a faster reaction rate. For example, a study on the chair-to-chair inversion of hydroxycyclohexyl radicals, which share some structural similarities with the adamantane (B196018) cage, utilized computational methods to determine activation energies for conformational changes. researchgate.net A hypothetical DFT study on a reaction of 3,5,7-trimethyladamantan-1-ol would provide similar insights.

Table 1: Illustrative Activation Energies for Related Systems (Hypothetical Data)

| Reaction/Process | System | Activation Energy (kcal/mol) |

| Chair-to-chair inversion | 1-hydroxycyclohexyl radical | 6.6 |

| Chair-to-chair inversion | 4-methyl-1-hydroxycyclohexyl radical | 11.4 |

| Addition to methyl acrylate | Adamantanylidene | Highly negative enthalpy of activation |

Note: The data in this table is illustrative and based on related systems to demonstrate the type of information obtained from DFT calculations. Specific activation energies for reactions of 3,5,7-trimethyladamantan-1-ol require dedicated computational studies.

DFT calculations can also predict the regioselectivity and stereoselectivity of chemical reactions. For a molecule like 3,5,7-trimethyladamantan-1-ol, with its distinct substitution pattern, understanding where a reaction is most likely to occur (regioselectivity) and the preferred spatial orientation of the products (stereoselectivity) is crucial.

By comparing the activation energies of different possible reaction pathways, chemists can determine the most favorable outcome. For example, in an electrophilic addition to one of the methyl groups versus the hydroxyl group, DFT could elucidate which site is more reactive. While no specific studies on the regioselectivity of 3,5,7-trimethyladamantan-1-ol were found, research on related adamantane derivatives showcases the utility of these methods.

Computational Analysis of Activation Energies and Transition States

Quantum Chemical Descriptors and Molecular Orbital Theory

Quantum chemical descriptors provide quantitative insights into the electronic properties of molecules, which are fundamental to their reactivity and interactions. Molecular Orbital (MO) theory, particularly the analysis of frontier molecular orbitals, is a key component of this approach.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). d-nb.infoimperial.ac.uk The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species.

HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction with an electrophile. For 3,5,7-trimethyladamantan-1-ol, the HOMO is expected to have significant contributions from the lone pair electrons of the oxygen atom in the hydroxyl group, making this region nucleophilic.

LUMO: The LUMO is the orbital to which a molecule is most likely to accept electrons in a reaction with a nucleophile. The LUMO of 3,5,7-trimethyladamantan-1-ol would likely be distributed over the σ* orbitals of the C-O and C-C bonds.

The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. researchgate.net Computational studies on adamantane derivatives often involve the calculation of these FMO energies to understand their electronic behavior. ksu.edu.sa

Table 2: Representative Frontier Molecular Orbital Energies for an Adamantane Derivative (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Note: This table presents hypothetical FMO energy values for an adamantane derivative to illustrate the concept. The actual values for 3,5,7-trimethyladamantan-1-ol would need to be determined through specific quantum chemical calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions.

In an MEP map of 3,5,7-trimethyladamantan-1-ol, the region around the oxygen atom of the hydroxyl group would exhibit a negative electrostatic potential (typically colored red or yellow), indicating a high electron density and a favorable site for interaction with electrophiles. Conversely, the hydrogen atom of the hydroxyl group would show a positive electrostatic potential (typically colored blue), making it a potential hydrogen bond donor. The bulky, non-polar adamantane cage with its methyl groups would have a relatively neutral electrostatic potential.

Frontier Molecular Orbital (FMO) Analysis

Intermolecular Interactions and Non-Covalent Forces

The physical properties and biological activity of molecules are often governed by intermolecular interactions and non-covalent forces. For 3,5,7-trimethyladamantan-1-ol, the key intermolecular forces are hydrogen bonding and van der Waals interactions.

The presence of the hydroxyl group allows molecules of 3,5,7-trimethyladamantan-1-ol to act as both hydrogen bond donors (via the -OH hydrogen) and acceptors (via the lone pairs on the oxygen atom). This leads to the formation of hydrogen-bonded networks in the condensed phase, which would significantly influence its melting and boiling points.

Hydrogen Bonding Networks in Adamantanols (e.g., Dimers and Monohydrates)

The study of non-covalent interactions, particularly hydrogen bonding, in adamantanol systems provides fundamental insights into their self-assembly and recognition properties. Computational chemistry is an invaluable tool for exploring these interactions in the gas phase, free from solvent or matrix effects that are present in condensed phases. nih.gov While specific studies on 3,5,7-trimethyladamantan-1-ol dimers are not prevalent, research on analogous compounds like 2-adamantanol (B149831) offers a strong predictive framework for the behavior of its methylated counterpart.

In computational studies of 2-adamantanol, the formation of dimers and monohydrates has been investigated using dispersion-corrected density functional theory (DFT) methods. nih.gov For the 2-adamantanol dimer, two distinct O-H···O hydrogen-bonded isomers were identified, highlighting a shallow potential energy surface that makes such systems excellent test cases for computational methods. nih.gov The hydroxyl group's orientation (gauche or anti) significantly influences the stability and structure of the resulting complexes. nih.gov For 3,5,7-trimethyladamantan-1-ol, the bulky methyl groups at the 3, 5, and 7 positions would sterically influence the preferred orientations of the interacting molecules, likely favoring less hindered arrangements of the hydrogen bond.

The investigation of adamantanols complexed with a single water molecule (monohydrates) further elucidates the primary hydrogen bonding interactions. For 2-adamantanol, a single dominant isomer of its monohydrate is observed experimentally and computationally. nih.gov These studies rely on comparing experimental rotational parameters with those predicted by various computational methods, which also provide energetic and electron density characterizations. nih.gov The agreement between theory and experiment validates the use of these computational models for predicting the structures of similar systems like 3,5,7-trimethyladamantan-1-ol.

Table 1: Comparison of Computational Methods for Adamantanol Hydrogen Bond Analysis nih.gov

| Computational Method | Key Features | Application to Adamantanols |

| B3LYP-D3(BJ) | Hybrid DFT functional with Grimme's D3 dispersion correction and Becke-Johnson damping. | Used to predict rotational parameters, energies, and structures of 2-adamantanol monomer, dimer, and monohydrate. |

| B2PLYP-D3(BJ) | Double-hybrid DFT functional combining MP2 with a hybrid functional, including D3(BJ) dispersion correction. | Provided predictions for the relative Gibbs energy between conformers of 2-adamantanol. nih.gov |

| ωB97XD | Range-separated hybrid functional that includes empirical dispersion. | Employed for comparative calculations of the structure and energetics of 2-adamantanol complexes. nih.gov |

| CAM-B3LYP-D3(BJ) | Range-separated hybrid functional with dispersion correction. | Used as part of a suite of methods to characterize the non-covalent interactions in 2-adamantanol systems. nih.gov |

London Dispersion Effects in Adamantane Complexes

The rigid, bulky, and highly saturated cage of adamantane and its derivatives makes London dispersion a dominant force in their intermolecular interactions. researchgate.net These weak, attractive forces, arising from temporary fluctuations in electron density, are critical for the stability of adamantane-containing complexes. researchgate.netacs.org Consequently, accurate theoretical modeling of these systems necessitates the use of quantum chemical methods that explicitly account for dispersion effects. nih.govacs.org

Standard DFT functionals often fail to adequately describe these long-range correlation effects. To overcome this, dispersion-corrected DFT methods, such as the DFT-D schemes (e.g., B3LYP-D3), have been developed and are essential for obtaining reliable structural and energetic parameters for adamantane complexes. nih.gov These methods add an empirical or non-local term to the DFT energy to account for dispersion. For instance, in the study of 2-adamantanol dimers, methods like B3LYP-D3(BJ) and ωB97XD were crucial for accurately modeling the geometry and stability of the hydrogen-bonded structures. nih.gov

The inclusion of the sterically bulky adamantyl group in molecules can enhance stability through the contribution of these dispersion forces. researchgate.net In the case of 3,5,7-trimethyladamantan-1-ol, the three additional methyl groups further increase the surface area and polarizability compared to adamantanol itself, thereby amplifying the role of London dispersion in its intermolecular interactions and complex formation. Any accurate computational study of its complexes, whether with itself (dimers) or other molecules, must therefore employ methods that properly treat these pervasive forces. acs.org

Electronic and Optical Properties from Computational Models

Computational models, particularly (time-dependent) density functional theory (TD-DFT), are pivotal in understanding the electronic and optical properties of methylated adamantanes. researchgate.netacs.org Studies on a series of methylated adamantanes, including 1,3,5-trimethyladamantane (B123903), reveal that functionalization systematically tunes their electronic structure. acs.org

A surprising trend observed both experimentally and computationally is that the lowest energy absorption feature, a 3s Rydberg-like state, shifts to higher energy with the addition of methyl groups. acs.orgacs.org This initially seems to contradict the quantum confinement model, where an increase in particle size typically leads to a decrease in the optical gap. acs.org However, computational analysis reveals that the methyl groups protrude through the lowest unoccupied molecular orbital (LUMO), which is a 3s-type Rydberg orbital, effectively reducing its volume and increasing its energy. acs.org In contrast, higher-lying 3p Rydberg-like orbitals are not penetrated by the methyl groups and do shift to lower energy as expected. acs.org

While many functionalized diamondoids like thiols and amines exhibit fluorescence quenching, methylated adamantanes have been shown to fluoresce in the gas phase. researchgate.netacs.orgacs.org The fluorescence emission spectra stem from S0 ← S1 transitions. acs.orgacs.org As more methyl groups are added, the spectral envelope becomes smoother due to an increased number of vibrational and rotational degrees of freedom. acs.orgacs.org It is important to note that for adamantane derivatives with alcohol functional groups, fluorescence is typically quenched. acs.orgacs.org Therefore, while the methylated adamantane core of 3,5,7-trimethyladamantan-1-ol possesses fluorescent properties, the presence of the hydroxyl group would be expected to quench this fluorescence.

Table 2: Calculated and Experimental Electronic Properties of Methylated Adamantanes acs.org

| Compound | Lowest Energy Feature (3s Rydberg State) (eV) | HOMO Energy Shift | LUMO Development |

| Adamantane | 6.49 | Baseline | Delocalized over surface H atoms |

| 1-Methyladamantane | Shifts to higher energy | Explained by screening induced by methyl group | 3s orbital volume reduced by protruding methyl group |

| 1,3-Dimethyladamantane | Shifts to higher energy | Explained by screening induced by methyl groups | 3s orbital volume reduced by protruding methyl groups |

| 1,3,5-Trimethyladamantane | Shifts to higher energy | Explained by screening induced by methyl groups | 3s orbital volume reduced by protruding methyl groups |

Exploration of Non-Born-Oppenheimer Effects in Methylated Adamantanes

The Born-Oppenheimer (BO) approximation, which assumes the separation of nuclear and electronic motion, is a cornerstone of quantum chemistry. bris.ac.uk However, in regions where potential energy surfaces approach each other, this approximation can break down, leading to significant non-adiabatic effects. bris.ac.uknih.gov Such non-BO effects are crucial for describing processes like non-radiative decay, isomerization, and bond fission in photoexcited molecules. bris.ac.uknih.gov

While the photophysics of most adamantanes can be understood within the standard Franck-Condon picture, computational and experimental studies have revealed that 1,3,5-trimethyladamantane is a notable exception. acs.orgacs.org For this molecule, significant non-Born-Oppenheimer effects are observed upon photoexcitation. acs.orgacs.org Theoretical calculations show that upon excitation from the ground state (S₀) to the first excited state (S₁), a C-C bond in the adamantane cage elongates significantly, from a calculated distance of 1.55 Å to 1.80 Å, indicating the onset of bond breaking. acs.orgacs.org

This photochemical reactivity is a direct consequence of the breakdown of the BO approximation. acs.orgacs.org The sharp features in the absorption spectrum coupled with a featureless fluorescence emission spectrum suggest that this geometric rearrangement is a relatively slow process. acs.org This phenomenon highlights that even in rigid, saturated systems like methylated adamantanes, non-adiabatic couplings can facilitate reactive outcomes following photon absorption. bris.ac.uknih.gov Given the structural identity of its hydrocarbon core, 3,5,7-trimethyladamantan-1-ol would be expected to exhibit similar non-BO effects related to the stability of its cage structure in electronically excited states.

Quantum Chemical Methods in Kinetic and Thermodynamic Parameter Analysis

Quantum chemical methods are powerful tools for determining the kinetic and thermodynamic parameters that govern chemical reactions, complementing and guiding experimental work. d-nb.infofrontiersin.org These computational approaches can provide detailed information on reaction mechanisms, transition states, and the thermodynamic stability of reactants, intermediates, and products. d-nb.infomdpi.com

For adamantane derivatives, quantum chemistry is used to calculate a variety of thermodynamic properties. researchgate.net A common approach involves first optimizing the molecular geometry and calculating vibrational frequencies using a suitable level of theory, such as DFT with a basis set like B3LYP/6-31+G*. researchgate.net These molecular and spectral data are then used as input for statistical thermodynamics calculations to derive macroscopic thermodynamic functions like enthalpy, entropy, and Gibbs free energy. researchgate.net This methodology has been successfully applied to determine the standard enthalpy of formation for compounds like 1-aminoadamantane. researchgate.net

In the realm of kinetics, quantum chemical methods are used to map out reaction potential energy surfaces. d-nb.info By locating transition state structures and calculating their energies, activation energies and reaction rate constants can be estimated using transition state theory. Automated modeling schemes have been developed that combine reactive molecular dynamics with high-level quantum mechanics to predict kinetic parameters for entire reaction networks. d-nb.info This provides essential parameters, such as those for the modified Arrhenius equation, which are needed for detailed kinetic modeling. d-nb.info For a reaction involving 3,5,7-trimethyladamantan-1-ol, these computational techniques could be used to predict reaction pathways, identify key intermediates, and calculate the rate constants for various transformations, thereby providing a molecular-level understanding of its chemical reactivity.

Applications of Adamantane Derivatives in Advanced Materials Science and Supramolecular Chemistry

Design and Synthesis of Adamantane-Based Polymeric Materials

The incorporation of the bulky and rigid adamantyl group into polymer chains can significantly enhance the thermal and mechanical properties of the resulting materials. wikipedia.org Adamantane's flawless, rigid structure, which is devoid of spatial strains, increases the thermal stability and oxidation resistance of substances it is part of. timeshighereducation.com This makes adamantane (B196018) derivatives attractive for creating polymers that can withstand high temperatures. wikipedia.orgtimeshighereducation.com

The synthesis of adamantane-based polymers often involves functionalizing the adamantane core to allow for polymerization. For instance, adamantane derivatives can be used to create thermosetting resins that are stable at high temperatures. arxiv.org Research has demonstrated that acetylene (B1199291) groups on diamondoid cage compounds can be thermally polymerized, resulting in thermoset polymers stable up to 475°C in air. arxiv.org While specific polymerization schemes for 3,5,7-trimethyladamantan-1-ol are not extensively detailed, its hydroxyl group provides a reactive site for incorporation into polyesters or polyurethanes. The synthesis of other functionalized adamantane derivatives, such as those with carboxylic acid or amine groups, provides further pathways to a wide range of polymeric structures. researchgate.netresearchgate.net The development of orthogonally functionalized tetrasubstituted adamantane derivatives allows for their conjugation to other molecules through standard techniques, highlighting their utility as scaffolds in material chemistry. researchgate.net

Optoelectronic Applications: Nonlinear Optical (NLO) Properties

Adamantane-based clusters with organic substituents are known to exhibit strong nonlinear optical (NLO) responses, which are crucial for applications in optoelectronics, such as frequency conversion and optical switching. nih.govresearchgate.net Research has shown that organic adamantane derivatives and inorganic adamantane-type compounds can display significant NLO properties, including second-harmonic generation (SHG) and highly-directed white-light generation (WLG). rsc.orgnih.gov The specific NLO behavior often depends on whether the material is crystalline or amorphous. rsc.orgnih.gov

Theoretical studies using first principles have been conducted to predict and analyze the SHG properties of adamantane-based tetraphenyl clusters. nih.govresearchgate.net These studies reveal that the optical nonlinearities originate from electronic transitions localized at the substituents. nih.govresearchgate.net The nature of the atom connecting the substituent to the adamantane core significantly influences the NLO response.

| Tetrel Atom (R) | Effect on SHG Intensity | Key Finding |

|---|---|---|

| Carbon (C) | Base level intensity | The intensity of the SHG signal grows with the atomic number of the tetrel atom. nih.govresearchgate.net The primary peak in the SHG spectra occurs at energies corresponding to half the HOMO-LUMO gap. nih.gov |

| Silicon (Si) | Increased intensity vs. Carbon | |

| Germanium (Ge) | Further increased intensity vs. Silicon | |

| Tin (Sn) | Highest intensity among the group |

These findings suggest that by carefully selecting substituents and their linkages to the 3,5,7-trimethyladamantan-1-ol core, it is possible to engineer materials with tailored NLO properties for specific technological applications. nih.gov

Nanoscale Architectures and Diamondoid-Inspired Systems

Adamantane (C₁₀H₁₆) is the simplest member of the diamondoid family, a class of molecules whose carbon-carbon framework constitutes the fundamental repeating unit of the diamond lattice structure. wikipedia.orgarxiv.org This inherent structural rigidity and precise three-dimensional geometry make adamantane derivatives, including 3,5,7-trimethyladamantan-1-ol, ideal building blocks for the bottom-up construction of nanoscale architectures. arxiv.orgresearchgate.net

The tetrahedral shape of many adamantane scaffolds has been exploited in the design of molecules for specific nanoscale applications. For example, novel 1,3,5,7-tetrasubstituted adamantanes have been synthesized to act as platforms for atomic force microscopy (AFM). researchgate.net These molecules feature a tripodal base designed for multivalent binding to surfaces. researchgate.net Furthermore, the hydrogen bonding capabilities of hydroxyl groups, such as in 1,3,5,7-tetrahydroxyadamantane, can direct the self-assembly of these molecules into crystalline networks resembling inorganic lattices like that of cesium chloride. arxiv.org The derivatization of 3,5,7-trimethyladamantan-1-ol could similarly be used to control its assembly into predictable, ordered nanoscale systems.

Supramolecular Recognition and Host-Guest Systems Involving Adamantyl Moieties

The adamantyl group is a classic "guest" moiety in the field of supramolecular chemistry due to its size, shape, and lipophilic nature. It forms stable inclusion complexes with a variety of molecular "hosts," most notably cyclodextrins. nih.govrsc.org This host-guest interaction is a cornerstone of supramolecular assembly, driven by the hydrophobic effect and van der Waals forces. The well-defined structure of the adamantane cage fits snugly within the hydrophobic cavity of cyclodextrin (B1172386) hosts.

Recent advancements have leveraged this predictable interaction for sophisticated applications. For example, a supramolecular bifunctional platform called Host-Guest Bridged Lysosome-Targeting Chimeras (HGTACs) utilizes the β-cyclodextrin-adamantane interaction for the modular assembly of drugs. nih.gov This system allows for fine-tuning of degradation efficiency by adjusting stoichiometric ratios and introducing competitive ligands. nih.gov Another example involves the development of a DNA-based transducer where the release of an inhibitor molecule is triggered by the formation of an intramolecular host-guest complex between a covalently attached CB7 host and an adamantane moiety. nih.gov The 3,5,7-trimethyladamantan-1-ol molecule, with its adamantane core, is an excellent candidate for participating in such host-guest systems, enabling the design of smart materials and drug delivery platforms. nih.gov

Adamantane Derivatives as Reference Standards in Analytical Chemistry

The stability and well-defined structure of adamantane derivatives make them suitable for use as reference standards in various analytical techniques. Adamantane itself is a common standard for solid-state NMR spectroscopy. Specific derivatives are used for the calibration of instruments and the validation of analytical methods.

For instance, related compounds such as 3-Amino-5,7-dimethyladamantan-1-ol (as Memantine Related Compound F hydrochloride) and 3,5,7-trimethyladamantan-1-amine hydrochloride are utilized as certified reference materials in pharmaceutical analysis. These standards are crucial for quality control, ensuring the accuracy and reproducibility of analytical measurements. The purity of these standards is often confirmed using techniques like HPLC and NMR spectroscopy. Given its stable and well-characterized structure, 3,5,7-trimethyladamantan-1-ol also has the potential to serve as a valuable reference standard in analytical chemistry.

| Compound Name | CAS Number | Application |

|---|---|---|

| Adamantane | 281-23-2 | Common standard in solid-state NMR spectroscopy. |

| Memantine Related Compound F (3-Amino-5,7-dimethyladamantan-1-ol HCl) | 356572-08-2 | Pharmaceutical reference material. |

| 3,5,7-trimethyladamantan-1-amine hydrochloride | 15210-60-3 | Reference standard for instrument calibration and method validation. |

| 1-Acetylamino-3,5,7-Trimethyl Adamantane | 15210-64-7 | Used for analytical method development and validation for Amantadine. |

Thermally Stable Lubricants

A significant industrial application of adamantane derivatives is in the formulation of high-performance, thermally stable lubricants. wikipedia.orgtimeshighereducation.com The unique structure of the adamantane molecule, being both rigid and strain-free, imparts exceptional thermal and oxidative stability. timeshighereducation.com When adamantane fragments are incorporated into lubricant base oils, they increase the substance's resistance to breakdown at high temperatures. timeshighereducation.comresearchgate.net

Research has shown that adamantane-containing esters, derived from polycarboxylic acids or alcohols of the adamantane series, are significantly superior to conventional oils used in heat-stressed gas turbine engines. timeshighereducation.com These advanced lubricants can provide long-term performance at temperatures exceeding 240°C. timeshighereducation.com The presence of alkyl groups on the adamantane core, such as in 3,5,7-trimethyladamantan-1-ol, further enhances its lipophilicity, which is a desirable property for lubricants. researchgate.net By functionalizing 3,5,7-trimethyladamantan-1-ol to create esters, it is possible to develop lubricants with improved viscosity-temperature characteristics and a high level of thermo-oxidative stability, making them suitable for demanding applications where conventional lubricants fail. timeshighereducation.comresearchgate.net

Q & A

Q. Table 1: PPE Recommendations Based on Exposure Level

| Exposure Scenario | Respiratory Protection | Eye/Face Protection | Skin Protection |

|---|---|---|---|

| Low Exposure | P95/P1 Filter | Safety Glasses | Nitrile Gloves |

| High Exposure | OV/AG/P99 or ABEK-P2 | Face Shield + Goggles | Chemical-Resistant Suit |

Basic: How can researchers characterize the purity and structural integrity of 3,5,7-Trimethyladamantan-1-ol?

Answer:

Accurate characterization requires multi-modal analytical approaches:

- Nuclear Magnetic Resonance (NMR) : Use H, C, and DEPT spectra to confirm regiochemistry and methyl group positions. Compare with certified reference materials (e.g., USP standards) for validation .

- High-Performance Liquid Chromatography (HPLC) : Employ C18 columns with UV detection (e.g., 210 nm) to assess purity (>98%). Quantify impurities using pharmaceutical secondary standards .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected ) and detects trace degradants.

Q. Table 2: Analytical Techniques and Parameters

Advanced: How can regioselectivity challenges in synthesizing 3,5,7-Trimethyladamantan-1-ol be addressed?

Answer:

Regioselective methyl group installation on the adamantane scaffold requires strategic optimization:

- Directed C-H Functionalization : Use transition-metal catalysts (e.g., Pd or Rh) with directing groups (e.g., hydroxyl or amine) to target specific positions. Computational modeling (DFT) predicts activation barriers for competing pathways .

- Thermodynamic Control : Adjust reaction temperature and solvent polarity to favor the most stable isomer. For example, polar aprotic solvents (DMF) may stabilize intermediates in 1,3,5-trimethylation .

- Kinetic Trapping : Quench reactions at intermediate stages and isolate products via flash chromatography or crystallization.

Q. Example Workflow :

Synthesis : Adamantane hydroxylation followed by Friedel-Crafts methylation.

Optimization : Design of Experiments (DoE) to vary temperature, catalyst loading, and solvent.

Validation : Cross-check regiochemistry via X-ray crystallography .

Advanced: How should researchers resolve contradictory data on the biological activity of 3,5,7-Trimethyladamantan-1-ol across assay systems?

Answer:

Contradictory results often stem from assay-specific variables (e.g., cell lines, solvent interactions). Mitigation strategies include:

- Orthogonal Assays : Compare results across in vitro (e.g., receptor binding) and in vivo (e.g., rodent behavioral tests) models. For example, drug discrimination assays (as used for 7-methyl-DMT) validate target engagement .

- Solvent Controls : Test vehicle effects (e.g., DMSO vs. saline) to rule out artifactual responses.

- Meta-Analysis : Pool data from independent studies and apply statistical tools (e.g., ANOVA) to identify outliers or systemic biases .

Q. Case Study :

- Conflict : Discrepant IC values in enzyme inhibition assays.

- Resolution : Re-test under standardized conditions (pH 7.4, 37°C) using a reference agonist (e.g., DOM) for calibration .

Basic: What storage conditions ensure the long-term stability of 3,5,7-Trimethyladamantan-1-ol?

Answer:

Stability is maximized under inert, low-temperature conditions:

- Temperature : Store at -20°C in sealed, amber vials to prevent photodegradation .

- Atmosphere : Use argon or nitrogen gas to displace oxygen and minimize oxidation.

- Compatibility : Avoid polypropylene containers; glass or PTFE-lined caps prevent leaching .

Q. Stability Data :

- Shelf Life : ≥5 years at -20°C (extrapolated from similar adamantane derivatives) .

Advanced: How can computational methods predict the metabolic pathways of 3,5,7-Trimethyladamantan-1-ol?

Answer:

In silico tools provide preliminary insights into metabolism:

- Software : Use Schrödinger’s ADMET Predictor or SwissADME to simulate phase I/II reactions (e.g., hydroxylation, glucuronidation).

- Docking Studies : Model interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify likely oxidation sites .

- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH cofactor).

Q. Table 3: Predicted Metabolic Sites

| Position | Enzyme | Metabolite | Confidence Score |

|---|---|---|---|

| C-2 | CYP3A4 | 2-Hydroxy | 0.89 |

| C-9 | CYP2D6 | 9-Keto | 0.76 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.